GSK484 - 1652591-81-5

GSK484

Catalog Number: EVT-270088
CAS Number: 1652591-81-5
Molecular Formula: C27H32ClN5O3
Molecular Weight: 510.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride (GSK484) is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4) [ [], [], [] ]. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a process called citrullination [ [] ]. This post-translational modification plays a role in various cellular processes, including gene regulation, immune response, and neutrophil extracellular trap (NET) formation [ [] ]. GSK484 is widely used in scientific research to investigate the role of PAD4 and citrullination in various biological processes and disease models.

GSK199

Compound Description: GSK199 is a potent and selective inhibitor of Peptidyl arginine deiminase 4 (PAD4) []. Like GSK484, it is a small molecule inhibitor and has shown efficacy in preclinical models of autoimmune diseases [].

Relevance: GSK199 is structurally related to GSK484 and shares a similar mechanism of action, targeting PAD4 with high selectivity []. Both compounds have emerged from drug discovery efforts focusing on PAD4 inhibition for potential therapeutic applications in autoimmune diseases and other conditions involving aberrant PAD4 activity.

Cl-amidine

Compound Description: Cl-amidine is a pan-Peptidyl arginine deiminase (PAD) inhibitor, meaning it irreversibly inhibits all PAD isozymes (PAD1-4) []. This compound acts by covalently modifying the active site cysteine residue, effectively blocking enzyme activity [].

Relevance: While Cl-amidine inhibits all PAD enzymes, including the intended target of GSK484 (PAD4), it differs in its lack of selectivity []. This broad inhibitory profile makes Cl-amidine a valuable tool for studying the global role of PAD enzymes, but less ideal as a therapeutic compared to isoform-specific inhibitors like GSK484.

BB-Cl-amidine

Compound Description: BB-Cl-amidine is another pan-PAD inhibitor that acts similarly to Cl-amidine by covalently modifying the active site cysteine residue of PAD enzymes [].

D-Cl-amidine

Compound Description: D-Cl-amidine stands out as a PAD1-selective inhibitor []. It exhibits a higher affinity for PAD1 compared to other PAD isozymes.

Relevance: D-Cl-amidine's selectivity for PAD1 contrasts with GSK484's PAD4 selectivity, indicating a different target within the PAD family []. This distinction highlights the potential for developing inhibitors with tailored specificities for different PAD isozymes, allowing for targeted therapeutic interventions.

Cl4-amidine

Compound Description: Cl4-amidine displays selectivity for inhibiting PAD3 [].

Relevance: The preferential inhibition of PAD3 by Cl4-amidine distinguishes it from GSK484, which primarily targets PAD4 []. This difference emphasizes the ability to develop inhibitors with distinct specificities within the PAD enzyme family.

TDFA

Compound Description: TDFA (Nα-(p-Toluenesulfonyl)-L-arginine-5-carboxyl-tetrahydrofuran-4-amidine) is a PAD4-selective inhibitor [].

Relevance: Similar to GSK484, TDFA exhibits selectivity for PAD4, making it a relevant compound in research exploring the specific roles and therapeutic potential of inhibiting this isozyme [].

AFM-30a

Compound Description: AFM-30a is a small molecule inhibitor known for its potent inhibition of PAD enzymes [].

Relevance: AFM-30a shares a similar mechanism of action with GSK484, directly targeting and inhibiting PAD enzymes []. Both compounds have been investigated for their therapeutic potential in rheumatoid arthritis, suggesting they may have overlapping therapeutic applications in diseases driven by PAD activity.

Overview

GSK484 is a synthetic compound developed as a selective inhibitor of peptidyl arginine deiminase type IV (PAD4), an enzyme involved in the citrullination of proteins, which plays a significant role in various biological processes including immune response and inflammation. This compound has garnered attention for its potential applications in treating diseases associated with PAD4 activity, such as rheumatoid arthritis and certain cancers. GSK484 is characterized by its ability to bind reversibly to PAD4, exhibiting an inhibition constant (IC50) of approximately 50 nM, indicating strong potency in biochemical assays .

Source and Classification

GSK484 was developed by GlaxoSmithKline and is part of the Structural Genomics Consortium's initiative to create chemical probes for epigenetics research. It falls under the category of synthetic organic compounds, specifically classified as a mixed-mode inhibitor targeting PAD4, which is a member of the arginine deaminase family . The compound is available from various suppliers, including Cayman Chemical and Sigma-Aldrich .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK484 involves several steps that optimize its binding affinity and selectivity towards PAD4. Initial compounds were derived from earlier inhibitors like GSK121, leading to the identification of GSK199 and subsequently GSK484 through structure-activity relationship studies. The synthesis typically employs standard organic chemistry techniques including:

  • Reactions: Various coupling reactions are utilized to assemble the core structure of GSK484, incorporating specific functional groups that enhance its binding characteristics.
  • Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels suitable for biological testing.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and molecular weight of GSK484 .
Molecular Structure Analysis

Structure and Data

GSK484 has a complex molecular structure represented by the chemical formula C27H31N5O3C_{27}H_{31}N_{5}O_{3}. Its structural features include:

  • Core Framework: The compound contains a pyrrolopyridine moiety linked to various substituents that contribute to its interaction with PAD4.
  • Binding Site Interaction: Crystallographic studies reveal that GSK484 induces conformational changes in PAD4, specifically forming a β-hairpin structure that enhances binding specificity .

The structural data can be summarized as follows:

PropertyValue
Molecular FormulaC27H31N5O3
Molecular Weight455.57 g/mol
InChI KeyBDYDINKSILYBOL-WMZHIEFXSA-N
Chemical Reactions Analysis

Reactions and Technical Details

GSK484 acts primarily by inhibiting the enzymatic activity of PAD4 through competitive inhibition. The key reactions involved include:

  • Citrullination Reaction: PAD4 catalyzes the conversion of arginine residues in proteins to citrulline, releasing ammonia. GSK484 competes with substrate arginine for binding to PAD4, thereby reducing citrullination levels.
  • Effect on Neutrophil Extracellular Traps (NETs): Studies have shown that GSK484 effectively inhibits NET formation in neutrophils, demonstrating its potential therapeutic effects in inflammatory conditions .
Mechanism of Action

Process and Data

The mechanism by which GSK484 exerts its effects involves several steps:

  1. Binding: GSK484 binds reversibly to the low-calcium form of PAD4 with high affinity (IC50 = 50 nM).
  2. Inhibition: By occupying the active site of PAD4, GSK484 prevents substrate access, thereby inhibiting the conversion of arginine to citrulline.
  3. Biological Impact: This inhibition leads to reduced citrullination of histones and other proteins, affecting gene expression and immune responses associated with inflammation and autoimmunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK484 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling due to potential degradation at higher temperatures or extreme pH levels.

Relevant data includes:

PropertyValue
SolubilitySoluble in DMSO
StabilityStable at room temperature
Applications

Scientific Uses

GSK484 has significant potential applications in scientific research and therapeutic development:

  • Inflammatory Diseases: Its ability to inhibit PAD4 makes it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis.
  • Cancer Research: The modulation of citrullination pathways may also provide insights into cancer biology, particularly in tumor microenvironments where PAD4 activity is altered .
  • Chemical Probes: As a chemical probe for studying PAD4 function in cellular systems, GSK484 aids in understanding the role of protein citrullination in various biological processes.
Introduction to GSK484: Pharmacological and Therapeutic Context

GSK484 as a Multifunctional Small-Molecule Inhibitor

GSK484 (C₂₇H₃₁N₅O₃; molecular weight 473.56 g/mol) is a potent, cell-permeable inhibitor of peptidyl arginine deiminase 4 (PAD4), an enzyme that catalyzes the post-translational citrullination of arginine residues in proteins. This small molecule exhibits high biochemical potency, with an IC₅₀ of 50 nM against human PAD4 in low-calcium (0.2 mM) conditions. Its inhibitory activity is reduced approximately 5-fold in high-calcium environments (2 mM), reflecting its preferential binding to the calcium-deficient form of the enzyme [2] [5]. GSK484 demonstrates exceptional selectivity (>35-fold) for PAD4 over other PAD isoforms (PAD1–3, PAD6) due to its unique interaction with a hydrophobic pocket formed by Phe634 and Val643 in the PAD4 active site—residues not conserved in other isoforms [2] [3].

Structurally, GSK484 contains a central benzimidazole core and a cyclopropyl group that enhances hydrophobic interactions within the enzyme's binding cleft. X-ray crystallography (resolution: 3.1–3.3 Å) reveals that GSK484 binding induces a conformational shift in residues 633–645, forming a β-hairpin structure that occludes the substrate-binding channel. This mechanism is distinct from irreversible inhibitors like Cl-amidine, as GSK484 binds reversibly without covalent modification of the catalytic cysteine (Cys645) [2] [7]. Off-target profiling against 50 unrelated proteins (including cysteine proteases and histone deacetylases) showed negligible activity at concentrations up to 100 µM, underscoring its specificity [2].

Table 1: Pharmacological Profile of GSK484

PropertyValueExperimental Context
Molecular FormulaC₂₇H₃₁N₅O₃PubChem CID 86340175 [1]
IC₅₀ (PAD4, low Ca²⁺)50 nMFluorescence polarization assay [2]
Selectivity (PAD4 vs. PAD1–3,6)>35-foldRecombinant enzyme screening [3]
Binding ModeReversible, non-covalentDialysis and mass spectrometry [2]
Off-target Activity<50% inhibition at 100 µM (50 targets)HDAC panel, proteases [2]

Historical Development and Discovery Pathways

GSK484 emerged from systematic optimization of hits identified through screening GlaxoSmithKline's DNA-encoded small-molecule libraries against full-length human PAD4. Initial screening identified GSK121, a lead compound with moderate affinity. Iterative structure-activity relationship (SAR) studies focused on three key regions:

  • Hydrophobic substituents: Replacement of an ethyl group with cyclopropyl (as in GSK484) improved complementarity with the hydrophobic subpocket, boosting potency 4-fold [2].
  • Benzimidazole moiety: Critical for stacking interactions with Phe634, a residue unique to PAD4 [7].
  • Primary amine: Maintains a salt bridge with Asp473, mimicking the natural arginine substrate [2] [3].

The discovery team exploited PAD4's conformational plasticity by targeting its low-calcium state, a strategy contrasting with earlier irreversible inhibitors (e.g., Cl-amidine) that preferentially bind the calcium-activated enzyme. Fluorescence polarization assays using GSK215—a fluorescent analog of GSK484—confirmed competition with the substrate benzoyl-arginine amide (BAA) in calcium-deficient conditions [2]. Negative controls like GSK106 (lacking the benzimidazole group) showed no activity, validating the SAR rationale [5]. The optimization culminated in GSK484, which balanced potency (IC₅₀ = 50 nM), selectivity, and drug-like properties (LogP = 2.665; PSA = 71.66 Ų) [5].

Role of PAD4 Inhibition in Disease Pathogenesis

PAD4 dysregulation drives pathogenesis across autoimmune, oncological, and inflammatory diseases by promoting aberrant protein citrullination. GSK484's therapeutic potential has been validated in multiple disease models:

  • Colorectal Cancer (CRC): PAD4 mRNA and protein are upregulated in CRC tissues, correlating with poor prognosis. GSK484 (10 µM) enhanced radiosensitivity in CRC cell lines (HCT116, SW480) by promoting γH2AX accumulation (a marker of DNA double-strand breaks) and apoptosis. In xenograft models, intraperitoneal GSK484 (4 mg/kg) combined with radiation suppressed tumor growth by 60% and reduced intratumoral NET formation [4].
  • Rheumatoid Arthritis (RA): In granulocyte colony-stimulating factor (G-CSF)-modified collagen-induced arthritis (CIA) mice, GSK484 analogs (e.g., JBI-589) reduced serum IL-6 and plasma citrullinated histone H3 (H3Cit) by >40%, alleviating joint erosion and inflammation [9].
  • Experimental Colitis: Despite reducing NET density in dextran sodium sulfate (DSS)-treated mice by 80%, intraperitoneal GSK484 (4 mg/kg) failed to improve colon histoarchitecture or goblet cell loss. This suggests NET-independent pathways dominate in late-stage colitis [8].

PAD4 inhibition also disrupts pathological feedback loops: Citrullinated antigens fuel autoantibody production (e.g., ACPAs in RA), while NETs promote tumor metastasis via integrin activation [3] [4].

Table 2: Efficacy of GSK484 in Preclinical Disease Models

Disease ModelKey FindingsMechanistic Insight
Colorectal Cancer (Xenograft)60% tumor growth inhibition with radiotherapy↓ NETs, ↑ DNA damage (γH2AX) [4]
Collagen-Induced Arthritis40% reduction in clinical scores vs. controls↓ H3Cit, ↓ IL-6, ↓ bone erosion [9]
DSS-Induced ColitisNET reduction to baseline; no histology improvementNET-independent pathology [8]

GSK484 in the Context of Neutrophil Extracellular Trap (NET) Biology

NETosis—a programmed cell death pathway releasing chromatin webs decorated with cytotoxic proteins—relies on PAD4-mediated histone citrullination to decondense chromatin. GSK484 disrupts this process by:

  • Inhibiting Histone Hypercitrullination: At 10 µM, GSK484 abrogates ionomycin-induced citrullination of histone H3 (H3Cit) and H4 in human and mouse neutrophils, as quantified by immunofluorescence and ELISA [2] [9].
  • Suppressing NET Structuration: GSK484 reduces NET formation by >90% in Staphylococcus aureus-stimulated human neutrophils, with diffused NETs lacking citrullinated histones [2].
  • Modulating Immunogenic Responses: By curtailing NET release, GSK484 dampens downstream inflammation triggered by NET-DNA recognition (e.g., via TLR9 or cGAS-STING pathways) [10].

Notably, GSK484 does not impair neutrophil viability or bacterial killing at NET-inhibitory concentrations, preserving critical innate immune functions [2]. In disease contexts, unchecked NETs exacerbate pathology:

  • Thrombosis: NETs provide scaffolds for platelet activation.
  • Cancer Metastasis: NET-associated proteases (e.g., MMP9) remodel extracellular matrix.
  • Autoimmunity: NETs expose citrullinated autoantigens [7] [10].

Table 3: GSK484 Modulation of NET-Associated Pathways

NET InducerGSK484 EffectBiological Consequence
Calcium Ionophore↓ 90% H3Cit; ↓ NETsBlocks ROS-independent NETosis [2]
S. aureusDisrupts diffused NET formationPreserves bacterial killing [2]
Autoantibodies (RA)Reduces joint NET density↓ Autoantigen exposure [9] [10]

Properties

CAS Number

1652591-81-5

Product Name

GSK484

IUPAC Name

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C27H32ClN5O3

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1

InChI Key

MULKOGJHUZTANI-ADMBKAPUSA-N

SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Synonyms

[(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Isomeric SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.